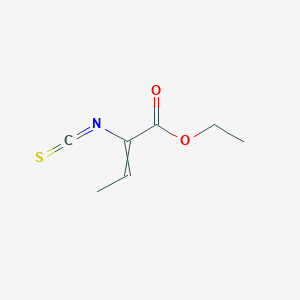
Ethyl 2-isothiocyanatobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-isothiocyanatobut-2-enoate is an organic compound that belongs to the class of esters and isothiocyanates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-isothiocyanatobut-2-enoate typically involves the reaction of an appropriate amine with carbon disulfide and a base to form a dithiocarbamate intermediate. This intermediate is then treated with a suitable electrophile, such as ethyl chloroformate, to yield the desired isothiocyanate compound . The reaction conditions often include mild temperatures and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as distillation or chromatography to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-isothiocyanatobut-2-enoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products, including amides and amines.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions include thiourea derivatives, amides, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-isothiocyanatobut-2-enoate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2-isothiocyanatobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . This interaction can trigger various cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 2-isothiocyanatobut-2-enoate include:
Ethyl isothiocyanate: A simpler isothiocyanate compound with similar reactivity but lacking the ester functional group.
Mthis compound: A closely related ester with a methyl group instead of an ethyl group.
Phenyl isothiocyanate: An aromatic isothiocyanate with different chemical properties and applications.
Uniqueness
This compound is unique due to the presence of both an ester and an isothiocyanate group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
CAS No. |
61416-54-4 |
|---|---|
Molecular Formula |
C7H9NO2S |
Molecular Weight |
171.22 g/mol |
IUPAC Name |
ethyl 2-isothiocyanatobut-2-enoate |
InChI |
InChI=1S/C7H9NO2S/c1-3-6(8-5-11)7(9)10-4-2/h3H,4H2,1-2H3 |
InChI Key |
OAKVHVAZCFWADU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Oxo-5lambda~5~-tetrazolo[1,5-a]quinoxaline](/img/structure/B14590657.png)
![2-Chloro-N-[(2-methoxy-3,5-dimethylphenyl)methyl]acetamide](/img/structure/B14590676.png)
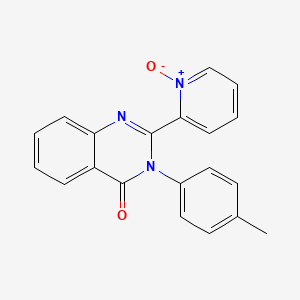
![4-Methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14590683.png)
![3-{(E)-[(4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylidene]amino}furan-2(3H)-one](/img/structure/B14590688.png)
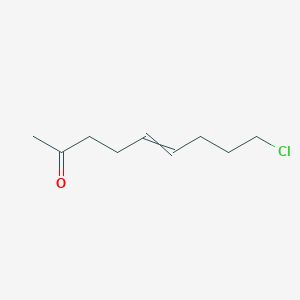
![Ethyl 3-[(dichlorophosphanyl)oxy]but-2-enoate](/img/structure/B14590696.png)
![8-Methoxybicyclo[5.3.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14590698.png)
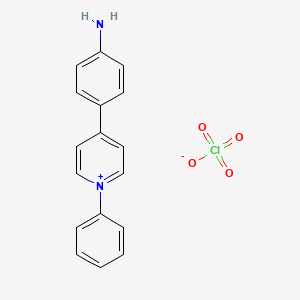
![6-Methyl-8-[(oxan-2-yl)oxy]oct-6-en-4-yn-2-ol](/img/structure/B14590713.png)
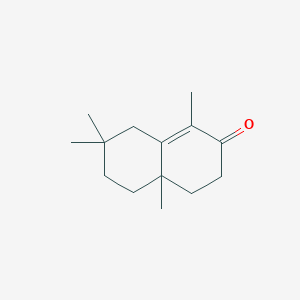
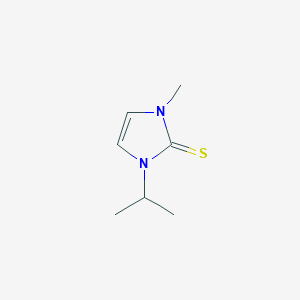
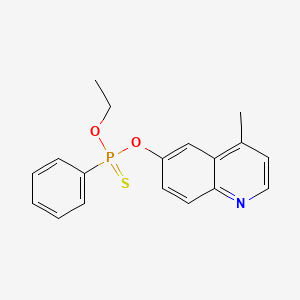
![3-[(1,1-Diphosphonoethyl)amino]-2-hydroxypropanoic acid](/img/structure/B14590742.png)
